molecular formula C9H16Cl2N4O B1382897 N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride CAS No. 1803570-53-7

N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride

Cat. No. B1382897
M. Wt: 267.15 g/mol
InChI Key: AUCRIIZWIPBYLO-UHFFFAOYSA-N
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Description

“N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4O. It has a molecular weight of 267.16 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4O.2ClH/c1-7(14)11-9-3-5-13(12-9)8-2-4-10-6-8;;/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,14);2*1H . This indicates the presence of a pyrrolidine ring and a pyrazole ring in the structure.


Physical And Chemical Properties Analysis

“N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride” is a powder that is stored at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Antioxidant Activity

N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride and its derivatives have shown potential in antioxidant activity. For instance, pyrazole-acetamide derivatives exhibited significant antioxidant activities as measured by various in vitro assays such as DPPH, ABTS, and FRAP. These derivatives include molecules like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (Chkirate et al., 2019).

Anti-inflammatory Activity

Derivatives of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide have also been found to possess anti-inflammatory properties. In a study, compounds such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antibacterial and Antifungal Activities

Several N-(pyrazol-3-yl)acetamide derivatives have been synthesized and found to exhibit antibacterial and antifungal properties. For example, N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents showed antifungal and insecticidal activities (Zhou Bing-se, 2013).

Acetylcholinesterase Inhibition

2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as effective acetylcholinesterase inhibitors. These compounds showed promising results in inhibiting self-mediated amyloid β aggregation, which is a significant factor in Alzheimer's disease (Umar et al., 2019).

Antineoplastic Activity

Some N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives exhibited moderate to good antineoplastic activities. These compounds were synthesized using an efficient method and tested for their efficacy against various bacterial and fungal strains, including tuberculosis (Acharya et al., 2020).

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 pictogram, which represents exclamation mark hazard . The specific hazard statements and precautionary statements are not provided .

properties

IUPAC Name

N-(1-pyrrolidin-3-ylpyrazol-3-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-7(14)11-9-3-5-13(12-9)8-2-4-10-6-8;;/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRIIZWIPBYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride

CAS RN

1803570-53-7
Record name N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride
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N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride
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N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride

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